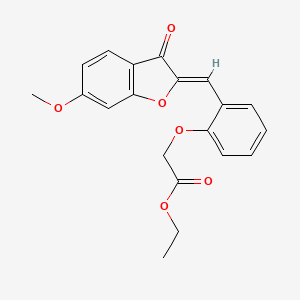
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2061980-49-0 . It has a molecular weight of 314.25 . The compound is typically stored at room temperature and is available in the form of white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;;/h10,13H,4-9H2,1-3H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It is stored at room temperature .科学的研究の応用
Synthesis of Pharmaceutical Compounds
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structure, which includes both azetidine and piperazine moieties, allows for the creation of a wide range of bioactive molecules. For instance, modifications of the piperazine ring can lead to the development of compounds with potential antibacterial and antifungal properties .
Biological Evaluation
Due to its structural features, tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride can be used in biological evaluations. It can be incorporated into molecules designed for testing against a variety of microorganisms, contributing to the discovery of new antimicrobial agents .
Coordination Chemistry
The piperazine ring in the compound can act as a ligand, binding to metal ions in coordination complexes. This application is significant in the field of catalysis and materials science, where such complexes can be used for a variety of catalytic processes.
Enzyme Inhibition Studies
Researchers can utilize this compound in the study of enzyme inhibition. By modifying the piperazine or azetidine rings, scientists can create inhibitors that can help understand enzyme mechanisms or develop new drugs.
Chemical Synthesis and Modification
In chemical synthesis, the compound can be employed as a building block for the construction of more complex molecules. Its reactive sites make it suitable for various organic transformations, leading to the creation of novel compounds with potential applications in different fields .
Analytical Chemistry
The compound’s unique structure makes it a candidate for use in analytical chemistry as a standard or reagent. It can be used to calibrate instruments or as a reactant in the development of new analytical methods .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
特性
IUPAC Name |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;;/h10,13H,4-9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRALZLWTQGVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B2926783.png)
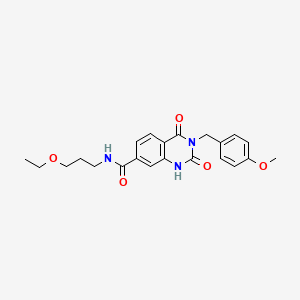

![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)
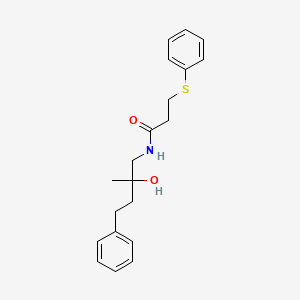
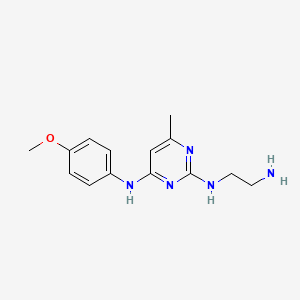
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)


![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

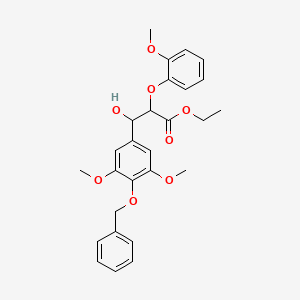
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)
